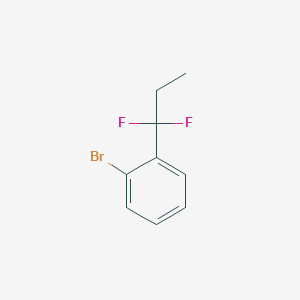

1-Bromo-2-(1,1-difluoropropyl)benzene

Description

1-Bromo-2-(1,1-difluoropropyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 1,1-difluoropropyl group at position 2. Its molecular formula is C₉H₉BrF₂, with a molecular weight of 235.07 g/mol and an exact mass of 234.00205 . This compound is structurally notable for the electron-withdrawing effects of the bromine and the steric/electronic influence of the difluoropropyl group, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H9BrF2 |

|---|---|

Molecular Weight |

235.07 g/mol |

IUPAC Name |

1-bromo-2-(1,1-difluoropropyl)benzene |

InChI |

InChI=1S/C9H9BrF2/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |

InChI Key |

HIQKJURHSOFINA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoropropyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1,1-difluoropropyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic groups.

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro- or sulfonic-substituted derivatives.

Nucleophilic Substitution: Products include amine or ether derivatives.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(1,1-difluoropropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1-difluoropropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the 1,1-difluoropropyl group influence the electron density of the benzene ring, making it more susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

The compound’s reactivity and properties vary significantly compared to its isomers and halogen-substituted analogs. Key comparisons include:

Functional Group Variations

- 1-Bromo-2-(phenylethynyl)benzene: Features a phenylethynyl group instead of difluoropropyl. Synthesized via Sonogashira coupling, this compound exhibits distinct reactivity in alkyne-based transformations .

- 3-Bromo-5-ethyl-1H-1,2,4-triazole : A heterocyclic analog with a triazole ring, offering divergent electronic properties for coordination chemistry .

Physicochemical Properties

- Lipophilicity : The difluoropropyl group in the target compound enhances lipophilicity (predicted XLogP3 ≈ 3.5) compared to simpler analogs like 1-bromo-2-fluorobenzene (XLogP3 ≈ 2.8) .

- Thermal Stability : Halogenated benzenes generally exhibit high thermal stability, but the difluoropropyl group may lower boiling points relative to fully aromatic analogs (e.g., 1-bromo-4-fluorobenzene, bp ~261°C ).

Biological Activity

1-Bromo-2-(1,1-difluoropropyl)benzene is an organic compound characterized by its unique structure, featuring a bromine atom attached to a benzene ring at the ortho position relative to a 1,1-difluoropropyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and reactivity with biological molecules.

The molecular formula of this compound is C9H9BrF2. The presence of fluorine atoms significantly influences its chemical behavior, enhancing its lipophilicity and potentially affecting its interaction with biological targets. The compound's structure allows it to engage in diverse chemical reactions, making it a valuable tool for probing enzyme activity and receptor binding.

Table 1: Structural Features Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at ortho position | Distinct reactivity profile due to difluoropropyl group |

| 1-Bromo-2-(difluoromethyl)benzene | Difluoromethyl group | Different steric and electronic properties |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | Ethyl group instead of propyl | Potentially different reactivity profiles |

| 1-Bromo-4-(cyclopropyl)benzene | Cyclopropyl group | Affects steric hindrance and reactivity |

Biological Activity

Research indicates that this compound exhibits notable biological activities. Its ability to form stable derivatives allows it to interact effectively with various biological molecules. This property is crucial for understanding its potential applications in drug development.

Interaction Studies

Studies have shown that this compound can interact with enzymes and receptors, which is essential for developing new therapeutic agents. The compound's fluorinated structure may enhance binding affinity and selectivity towards specific biological targets.

Case Study: Enzyme Inhibition

One notable study explored the inhibition of a specific enzyme by this compound. The results indicated that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a lead compound for designing inhibitors in medicinal chemistry.

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Effective inhibition at low concentrations |

| Receptor Binding | Enhanced binding affinity due to fluorinated structure |

| Toxicity Assessment | Low toxicity levels observed in preliminary studies |

Synthesis and Reactivity

The synthesis of this compound typically involves halogenation reactions and subsequent functionalization steps. Optimizing these synthetic routes is crucial for improving yield and purity in industrial applications.

Synthesis Pathway Overview

The synthesis generally follows these steps:

- Halogenation : Introduction of bromine at the ortho position of the benzene ring.

- Fluorination : Addition of the difluoropropyl group through nucleophilic substitution or other suitable methods.

- Purification : Techniques such as column chromatography are employed to isolate the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.